Acitretin

Pharmacokinetics Retinoid Safety Teratogenicity Management

Acitretin (CAS 54757-46-9) is a second-generation retinoid and active metabolite of etretinate with a 50-hr elimination half-life—57× shorter than etretinate—reducing teratogenicity risk and requiring only 2 years post-treatment contraception (vs. 3 for etretinate). Clinically, it is first-line for pustular & erythrodermic psoriasis and, when combined with calcipotriol, improves total effective rate by 25% (SMD -2.26). In pediatric patients, drug survival at 2 years equals methotrexate. Not interchangeable with isotretinoin. Source acitretin for validated dermatology R&D.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 54757-46-9
Cat. No. B1366449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitretin
CAS54757-46-9
Synonyms13-cis-Acitretin
Acitretin
Acitretin, (Z,E,E,E)-Isomer
Etretin
Isoacitretin
Isoetretin
Neotigason
Ro 10-1670
Ro 101670
Ro 13-7652
Ro 137652
Ro-10-1670
Ro-13-7652
Ro101670
Ro137652
Soriatane
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
InChIKeyIHUNBGSDBOWDMA-AQFIFDHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran;  slightly soluble in acetone, alcohol;  very slightly soluble in cyclohexane
4.78e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Acitretin (CAS 54757-46-9): Second-Generation Retinoid for Severe Psoriasis and Keratinization Disorders


Acitretin (CAS 54757-46-9) is a second-generation monoaromatic retinoid and the active free acid metabolite of etretinate, classified as an oral systemic retinoid for the treatment of severe psoriasis and other disorders of keratinization [1]. It exerts its therapeutic effects by modulating keratinocyte differentiation, reducing epidermal hyperproliferation, and suppressing inflammation through binding to nuclear retinoic acid receptors (RARs) and cellular retinoic acid binding proteins (CRABP) [2].

Why Acitretin (CAS 54757-46-9) Cannot Be Interchanged with Other Retinoids: Pharmacokinetic and Clinical Differentiation


Substituting acitretin with another systemic retinoid such as isotretinoin or etretinate is clinically and pharmacokinetically inappropriate due to substantial differences in elimination half-life, receptor selectivity, and therapeutic indications. Acitretin's relatively short terminal elimination half-life of approximately 50 hours contrasts sharply with etretinate's 120-day half-life, a distinction that directly impacts teratogenicity risk management and contraceptive requirements in women of childbearing potential [1]. Furthermore, isotretinoin, while a first-generation retinoid, demonstrates lower therapeutic efficacy in psoriasis and is not routinely recommended for this indication, highlighting the importance of selecting the correct retinoid for the specific dermatologic condition [2].

Acitretin (CAS 54757-46-9) Quantitative Differentiation Evidence for Scientific Selection


Acitretin vs. Etretinate: Terminal Elimination Half-Life and Clinical Implications

Acitretin demonstrates a terminal elimination half-life of 50 to 60 hours, compared to etretinate's 120 days, a difference that fundamentally alters post-treatment contraceptive requirements and systemic exposure duration [1][2]. This pharmacokinetic advantage is due to acitretin's lower lipophilicity, preventing deep adipose sequestration [3].

Pharmacokinetics Retinoid Safety Teratogenicity Management

Acitretin vs. Narrow Band Ultraviolet B (NB-UVB) in Moderate-to-Severe Plaque Psoriasis

In a randomized clinical trial of 80 patients with moderate-to-severe plaque psoriasis, acitretin monotherapy demonstrated significantly higher efficacy than NB-UVB phototherapy over a 6-week treatment period [1].

Clinical Efficacy Psoriasis Treatment Head-to-Head Comparison

Acitretin Combination Therapy with Calcipotriol: Meta-Analysis of Efficacy and Inflammatory Markers

A systematic review and meta-analysis of 13 studies involving 1196 patients demonstrated that combining acitretin with topical calcipotriol significantly improves total effective rate and reduces PASI scores compared to acitretin monotherapy, while also modulating key inflammatory cytokines [1].

Combination Therapy Psoriasis Meta-Analysis Inflammatory Cytokines

Acitretin Receptor Binding Profile: Differential Affinity for CRABP vs. RAR:RXR Heterocomplexes

Acitretin exhibits a unique binding profile, demonstrating high affinity for cellular retinoic acid binding proteins (CRABPs) but relatively poor binding to purified RAR:RXR heterocomplexes, in contrast to other retinoids like tretinoin which bind with high affinity to RARs [1]. This differential binding may contribute to its distinct clinical profile in hyperproliferative disorders.

Pharmacodynamics Receptor Binding Mechanism of Action

Comparative Effectiveness of Acitretin, Methotrexate, and Cyclosporine in Real-World Psoriasis Management

A cohort study of 338 Asian patients with psoriasis compared the effectiveness and persistence of methotrexate, cyclosporine, and acitretin. Acitretin demonstrated the lowest one-year PASI response rate but showed comparable long-term drug survival to methotrexate in pediatric populations, suggesting a distinct role in maintenance therapy [1][2].

Real-World Evidence Comparative Effectiveness Drug Persistence

Acitretin (CAS 54757-46-9) Evidence-Based Research and Industrial Application Scenarios


Long-Term Maintenance Therapy for Severe Psoriasis in Women Not of Childbearing Potential

Based on its favorable pharmacokinetic profile, including a 57-fold shorter elimination half-life compared to etretinate [1], acitretin is the preferred oral retinoid for long-term maintenance therapy in women not of childbearing potential or those who have completed family planning. The reduced duration of post-treatment contraceptive requirements (2 years vs. 3 years for etretinate) simplifies clinical management and improves patient adherence in this population.

Combination Regimens with Calcipotriol for Enhanced Psoriasis Clearance

For patients with moderate-to-severe plaque psoriasis, procurement of both acitretin and calcipotriol is justified by meta-analysis data demonstrating a 25% relative improvement in total effective rate and a large effect size for PASI score reduction (SMD = -2.26) compared to acitretin monotherapy [2]. This combination regimen should be prioritized in treatment algorithms where rapid and profound psoriasis clearance is the clinical objective.

First-Line Systemic Therapy for Pustular and Erythrodermic Psoriasis

Clinical evidence establishes acitretin as a standard first-line treatment for pustular and erythrodermic psoriasis subtypes, where its efficacy is well-documented and often superior to other systemic retinoids [3]. Procurement for specialized dermatology centers should ensure adequate acitretin supply for managing these severe, potentially life-threatening psoriasis variants.

Pediatric Psoriasis Maintenance Strategy with Comparable Long-Term Drug Survival

In pediatric patients with severe psoriasis, acitretin demonstrates 2-year drug survival rates comparable to methotrexate, positioning it as a viable long-term maintenance option with a distinct safety profile [4]. This evidence supports its use in pediatric dermatology protocols, particularly when methotrexate is contraindicated or poorly tolerated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acitretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.